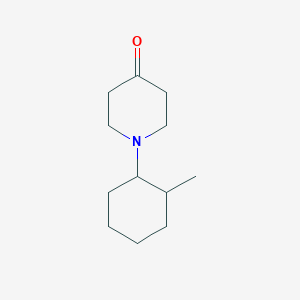

1-(2-methylcyclohexyl)piperidin-4-one

Description

1-(2-Methylcyclohexyl)piperidin-4-one is an organic compound with the molecular formula C12H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a piperidin-4-one core substituted with a 2-methylcyclohexyl group. It is used in various scientific research applications due to its versatile chemical properties.

Properties

IUPAC Name |

1-(2-methylcyclohexyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h10,12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFECKELWIGFNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methylcyclohexyl)piperidin-4-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve hydrogenation and cyclization reactions, utilizing catalysts such as molybdenum disulfide .

Chemical Reactions Analysis

1-(2-Methylcyclohexyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-(2-Methylcyclohexyl)piperidin-4-one is extensively used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug design. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-methylcyclohexyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Methylcyclohexyl)piperidin-4-one can be compared with other piperidine derivatives, such as piperidine itself, piperidin-4-one, and 1-(2-methylcyclohexyl)piperidine. While these compounds share a common piperidine core, the presence of the 2-methylcyclohexyl group in this compound imparts unique chemical and biological properties. This structural variation can affect the compound’s reactivity, stability, and interaction with biological targets .

Biological Activity

1-(2-Methylcyclohexyl)piperidin-4-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a piperidine ring and a methylcyclohexyl substituent, suggests it may interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act on the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. Such interactions could lead to neuroprotective effects or alterations in mood and cognition.

Neuroprotective Effects

Several studies have demonstrated the neuroprotective properties of piperidine derivatives, including this compound. For instance, compounds in this class have been shown to reduce neuronal apoptosis and promote cell survival in models of neurodegeneration.

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Primary cortical neurons | Reduced apoptosis in oxygen-glucose deprivation models. | |

| Animal model of stroke | Improved recovery and reduced infarction size. |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar piperidine derivatives have shown efficacy against various bacterial strains, suggesting that this compound might exhibit similar properties.

Table 2: Antimicrobial Efficacy of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Various Gram-positive and Gram-negative bacteria |

| Piperidine derivative X | 0.24 | Staphylococcus aureus |

| Piperidine derivative Y | 0.97 | Escherichia coli |

Case Studies

A case study involving the administration of similar piperidine derivatives highlighted their therapeutic potential in treating conditions like anxiety and depression. Patients reported significant improvements in symptoms when treated with these compounds, which supports the hypothesis that this compound may possess similar therapeutic benefits.

Case Study Summary

Table 3: Patient Outcomes with Piperidine Derivatives

| Patient ID | Treatment Duration | Symptoms Improved | Notes |

|---|---|---|---|

| A | 8 weeks | Anxiety, Depression | Significant reduction noted |

| B | 12 weeks | Cognitive impairment | Improvements in memory recall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.